

synthesis of 3-Amino-1-phenylpropan-1-ol and its derivatives

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Compound of Interest

Compound Name: 3-Amino-1-phenylpropan-1-ol

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An In-depth Technical Guide on the Synthesis of **3-Amino-1-phenylpropan-1-ol** and its Derivatives

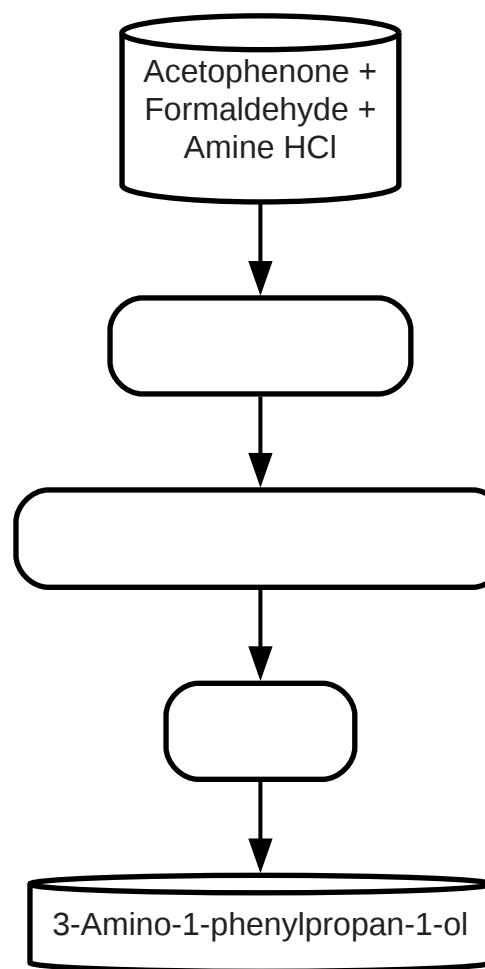
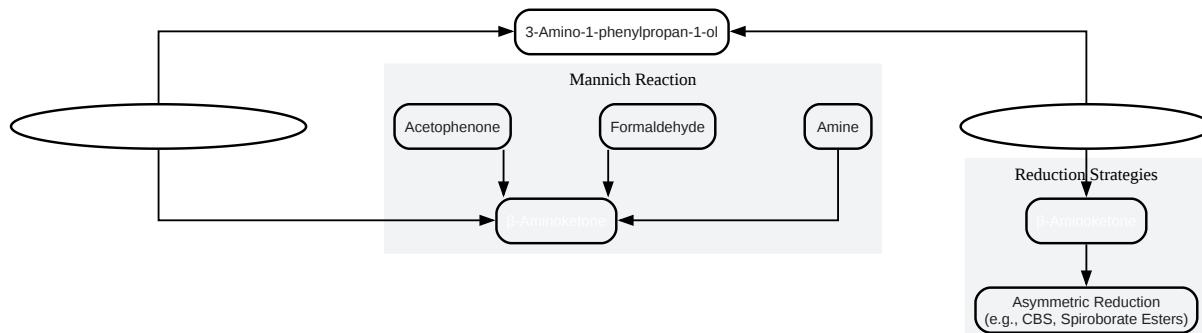
Introduction

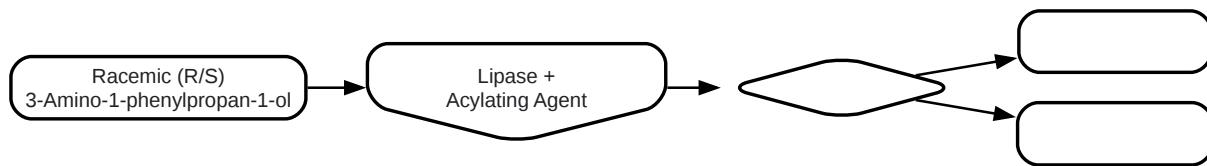
3-Amino-1-phenylpropan-1-ol and its derivatives represent a critical class of chiral building blocks in modern medicinal chemistry and drug development. The core structure, featuring a phenyl group, a hydroxyl group, and an amino group on a propyl chain, contains at least one stereocenter, making its stereocontrolled synthesis a subject of significant interest. These compounds serve as key intermediates in the synthesis of several widely-used pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine, which is used for the treatment of ADHD.[1][2] The biological activity of these pharmaceuticals is often dependent on a specific enantiomer, underscoring the necessity for efficient and highly stereoselective synthetic methodologies. This guide provides a comprehensive overview of the primary synthetic strategies for **3-amino-1-phenylpropan-1-ol** and its derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and the latest advancements in stereoselective synthesis.

Part 1: Core Synthetic Strategies: A Retrosynthetic Overview

A retrosynthetic analysis of the **3-amino-1-phenylpropan-1-ol** scaffold reveals several logical bond disconnections, which form the basis of the most common synthetic approaches. The

primary strategies involve either the sequential or concerted formation of the C-N and C-O bonds, often with a key step dedicated to establishing the desired stereochemistry.





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Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
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